
Obatoclax mesylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Obatoclax mesylate, also known as GX15-070, is a small molecule pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of proteins. These proteins are involved in the regulation of apoptosis, a form of programmed cell death. This compound has been developed as a potential therapeutic agent for various types of cancer, including hematological malignancies and solid tumors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Obatoclax mesylate involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Obatoclax mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .
Applications De Recherche Scientifique
Chemistry: Used as a tool compound to study the Bcl-2 family of proteins and their role in apoptosis.
Biology: Investigated for its ability to induce apoptosis in various cancer cell lines, providing insights into the mechanisms of cell death.
Medicine: Evaluated in clinical trials for the treatment of hematological malignancies and solid tumors. .
Mécanisme D'action
Obatoclax mesylate exerts its effects by binding to and inhibiting the anti-apoptotic proteins of the Bcl-2 family, including Bcl-2, Bcl-xL, and Mcl-1. This inhibition disrupts the interaction between these proteins and pro-apoptotic proteins, leading to the activation of the apoptotic pathway and subsequent cell death. The compound’s ability to induce apoptosis makes it a valuable tool in cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Venetoclax: Another Bcl-2 inhibitor used in the treatment of chronic lymphocytic leukemia.
Navitoclax: Targets both Bcl-2 and Bcl-xL and is being investigated for various cancers.
ABT-737: A small molecule inhibitor of Bcl-2, Bcl-xL, and Bcl-w, used in preclinical studies.
Uniqueness of Obatoclax Mesylate
This compound is unique in its ability to inhibit multiple members of the Bcl-2 family, making it a pan-inhibitor. This broad-spectrum activity allows it to target various cancer types and overcome resistance mechanisms that may arise with more selective inhibitors .
Activité Biologique
Obatoclax mesylate (GX15-070) is a small molecule that functions as a pan-inhibitor of the B-cell lymphoma 2 (BCL-2) family of proteins, which are critical regulators of apoptosis. This compound has garnered attention for its potential in treating various hematological malignancies and solid tumors due to its ability to induce apoptosis in cancer cells that exhibit resistance to conventional therapies.
This compound operates primarily by mimicking the BH3 domain of pro-apoptotic proteins, thereby inhibiting the interactions between anti-apoptotic proteins (like BCL-2, BCL-xL, and MCL-1) and pro-apoptotic proteins (such as Bax and Bak). This inhibition leads to the activation of the intrinsic apoptotic pathway, resulting in cell death. The compound has demonstrated the ability to:
- Induce oligomerization of Bak and Bax in mitochondria.
- Disrupt mitochondrial membrane potential.
- Activate caspases, which are essential for executing apoptosis.
Preclinical Studies
Preclinical investigations have shown that this compound effectively induces apoptosis in various cancer cell lines including those from acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and multiple myeloma. Notably, it has been observed to reduce cell proliferation and promote autophagic cell death in resistant cancer cells.
Cancer Type | Cell Lines Tested | Effects Observed |
---|---|---|
Acute Myeloid Leukemia | HL-60, THP-1 | Induction of apoptosis, reduced clonogenicity |
Chronic Lymphocytic Leukemia | MEC-1, EHEB | Activation of caspases, increased cell death |
Multiple Myeloma | RPMI-8226 | Inhibition of growth, apoptosis induction |
Clinical Trials
This compound has undergone several clinical trials to evaluate its efficacy and safety:
- Phase I Trial in CLL : A study involving 26 patients with CLL reported a maximum tolerated dose (MTD) of 28 mg/m² administered over three-hour infusions every three weeks. Notable responses included a partial response in one patient and hematological improvements in others despite dose-limiting central nervous system (CNS) toxicities like somnolence and ataxia .
- Phase I Study in AML : Another trial with 44 patients assessed various dosing regimens. The study found that doses up to 28 mg/m² over 24 hours were well tolerated, with one patient achieving a complete response .
- Combination Therapy Trials : this compound is also being tested in combination with other chemotherapeutic agents such as vincristine and doxorubicin for treating relapsed or refractory cancers in pediatric patients. These studies aim to leverage the synergistic effects of obatoclax with standard chemotherapy regimens .
Case Studies
Several case studies have highlighted the potential of this compound:
- Case Study 1 : A patient with refractory large cell lymphoma exhibited a partial response after treatment with this compound at a dose of 21 mg/m² over three hours weekly. The response lasted for two months before disease progression occurred .
- Case Study 2 : In a cohort of patients with advanced CLL who had received multiple prior therapies, one patient achieved a complete response after receiving 20 mg/m² over 24 hours every week for eight months .
Safety Profile
The safety profile of this compound indicates that while it can cause significant CNS-related side effects, these are often manageable. Common adverse effects include:
- Somnolence
- Fatigue
- Ataxia
- Dizziness
These side effects necessitate careful monitoring during treatment but do not generally preclude further dosing adjustments or continuation of therapy.
Propriétés
Numéro CAS |
803712-79-0 |
---|---|
Formule moléculaire |
C21H23N3O4S |
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
(2Z)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;methanesulfonic acid |
InChI |
InChI=1S/C20H19N3O.CH4O3S/c1-12-8-13(2)21-16(12)10-19-20(24-3)11-18(23-19)17-9-14-6-4-5-7-15(14)22-17;1-5(2,3)4/h4-11,21,23H,1-3H3;1H3,(H,2,3,4)/b18-17-,19-10+; |
Clé InChI |
ZVAGBRFUYHSUHA-DJDCCMOGSA-N |
SMILES |
CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C.CS(=O)(=O)O |
SMILES isomérique |
CC1=CC(=C(N1)/C=C/2\C(=C/C(=C/3\C=C4C=CC=CC4=N3)/N2)OC)C.CS(=O)(=O)O |
SMILES canonique |
CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C.CS(=O)(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>5 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Obatoclax; Obatoclax mesylate; GX 015-070; GX015-070; GX-015-070; GX 015070; GX015070; GX-015070; GX 05-070; GX15070MS. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.